methyl 3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (Compound ID: K221-2562) is a synthetic heterocyclic compound with a molecular formula of C₂₆H₂₉ClN₄O₅ and a molecular weight of 512.99 g/mol . Its structure features a tetrahydroquinazoline core substituted with a methyl carboxylate group at position 7, a 3-chlorophenylpiperazine moiety linked via a six-carbon hexyl chain, and two ketone groups at positions 2 and 4 (Figure 1). The compound’s piperazine and quinazoline motifs are common in medicinal chemistry, suggesting possible interactions with central nervous system (CNS) receptors or enzymes.
Properties
IUPAC Name |
methyl 3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN4O5/c1-36-25(34)18-9-10-21-22(16-18)28-26(35)31(24(21)33)11-4-2-3-8-23(32)30-14-12-29(13-15-30)20-7-5-6-19(27)17-20/h5-7,9-10,16-17H,2-4,8,11-15H2,1H3,(H,28,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZPYUJMZIIKNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with four structurally related molecules, focusing on core scaffolds, substituents, and physicochemical properties.
Quinolinecarboxylic Acid Derivatives
Example Compound: 7-(4-[4-(Benzyloxycarbonyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid .
- Core Structure: Quinoline (vs. quinazoline in the target compound).
- Key Substituents : A benzyloxycarbonyl-piperazine group and a cyclopropyl ring.
- Synthetic methods for both involve piperazine coupling, but the target’s hexyl chain may require additional steps for alkylation or oxidation .
Tetrahydroimidazopyridine Derivatives
Example Compound: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l) .
- Core Structure : Imidazopyridine (vs. quinazoline).
- Key Substituents: Nitrophenyl, cyano, and phenethyl groups.
- Nitro and cyano groups lower logP (estimated <3.0) compared to the target’s logP of 4.0071, suggesting reduced lipophilicity . Higher hydrogen-bond acceptors (e.g., nitro groups) may limit CNS penetration compared to the target compound .
Coumarin-Piperazine Hybrids
Example Compound : 4-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one .
- Core Structure : Coumarin (chromen-2-one vs. quinazoline).
- Key Substituents : 3-Chlorophenylpiperazine and hydroxyl groups.
- Comparison: The coumarin lactone ring confers rigidity and UV activity, differing from the flexible hexyl chain in the target compound. The hydroxyl group increases polarity (polar surface area likely >90 Ų), reducing logP compared to the target’s 4.0071 . Both compounds share the 3-chlorophenylpiperazine moiety, a known pharmacophore for dopamine receptor modulation.
Pyridazine-Piperazine Derivatives
Example Compound: 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine .
- Core Structure : Pyridazine (vs. quinazoline).
- Key Substituents: Chlorophenoxypropyl-piperazine.
- The propyl linker (vs. hexyl in the target) shortens the distance between the core and substituents, impacting conformational flexibility. Reported anti-bacterial/anti-viral activities suggest divergent therapeutic applications compared to the CNS-targeted design of the quinazoline derivative .
Key Insights
- Piperazine Motif : Shared with coumarin and pyridazine derivatives, this group is versatile for receptor targeting but requires optimization of linker length and substituents.
- Synthetic Complexity : The hexyl chain in the target compound may pose challenges in regioselective coupling compared to shorter linkers in pyridazine derivatives .
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